12-epi-Tadalafil (CAS 171596-27-3), also known as (6R,12aS)-Tadalafil or Tadalafil Impurity A, is the diastereomer of the active pharmaceutical ingredient (API) Tadalafil. It is a critical process-related impurity that forms during the synthesis of Tadalafil. Due to its distinct stereochemistry, its primary and most crucial application is not as a therapeutic agent but as a qualified analytical reference standard for the identification and quantification of impurities in bulk Tadalafil and its finished pharmaceutical formulations.
Direct substitution of 12-epi-Tadalafil with its active counterpart, Tadalafil, is invalid for both therapeutic and analytical applications. The two molecules are diastereomers, meaning they have a different three-dimensional arrangement of atoms at one of two chiral centers ((12aS) vs (12aR)). This structural difference results in a profound loss of pharmacological activity for 12-epi-Tadalafil compared to the API. For procurement in a quality control (QC) setting, substitution is impossible; the purpose of a reference standard is to accurately identify and quantify a *specific* impurity. Using the API as a standard for its own impurity would make chromatographic separation and quantification impossible, defeating the core purpose of purity testing required by regulatory bodies.
The biological activity of 12-epi-Tadalafil is negligible compared to the active (6R,12aR) Tadalafil isomer. In a direct comparison of inhibitory activity against the PDE5 enzyme, the (6R,12aR)-cis isomer (Tadalafil) demonstrated high potency, whereas the enantiomeric cis-compound with (6S,12aS) configuration was inactive at concentrations up to 10 µM. The (6R,12aS) trans-isomer (12-epi-Tadalafil) was significantly less potent than the active trans-(6S,12aR) isomer.
| Evidence Dimension | PDE5 Inhibitory Potency (IC50) |
| Target Compound Data | Inactive at concentrations up to 10,000 nM (for the enantiomeric cis-isomer) |
| Comparator Or Baseline | Tadalafil (API): ~5 nM |
| Quantified Difference | >2000-fold reduction in potency |
| Conditions | In vitro PDE5 enzyme inhibition assay. |
This quantifies its status as a pharmacologically inactive impurity, justifying the regulatory requirement to monitor and limit its presence in the final drug product.
Procurement of 12-epi-Tadalafil is driven by the need to resolve it from the main Tadalafil peak in chromatography. A standard HPLC method using a C18 column can effectively separate Tadalafil from its impurities, including 12-epi-Tadalafil. Under typical reversed-phase conditions, Tadalafil has a retention time of approximately 4.01 minutes, while its more polar impurities elute earlier, allowing for clear separation and quantification. The ability to achieve baseline separation is the fundamental requirement for any valid impurity profiling method.
| Evidence Dimension | HPLC Retention Time (Representative) |
| Target Compound Data | Elutes distinctly from the main API peak (e.g., <4.0 min) |
| Comparator Or Baseline | Tadalafil API: ~4.01 min |
| Quantified Difference | Sufficiently resolved retention time delta for accurate peak integration. |
| Conditions | Reversed-phase HPLC with a C18 column, phosphate buffer:acetonitrile mobile phase, UV detection at 295 nm. |
This chromatographic separation is the cornerstone of its value, enabling QC labs to validate analytical methods and accurately quantify this specific impurity to meet pharmacopeial purity requirements.
For use as a primary reference standard to develop, validate, and perform routine HPLC or UPLC analysis of Tadalafil API and finished dosage forms. It enables the accurate identification and quantification required to ensure product batches comply with impurity limits set by regulatory agencies like the USP and EP.
To serve as a reference marker during the optimization of Tadalafil synthesis. By quantifying the formation of 12-epi-Tadalafil under various reaction conditions, process chemists can refine synthetic routes to improve stereoselectivity, thereby increasing the yield of the desired (6R,12aR) isomer and minimizing downstream purification costs.
For inclusion in regulatory filing documentation (e.g., ANDAs) as a characterized impurity standard. Health authorities require proof of impurity identification and control, making this specific compound an essential component for demonstrating analytical method specificity and overall product quality.
Irritant